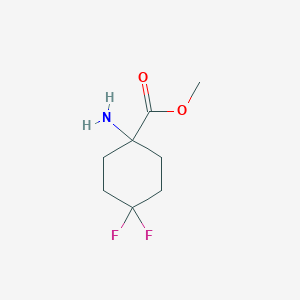

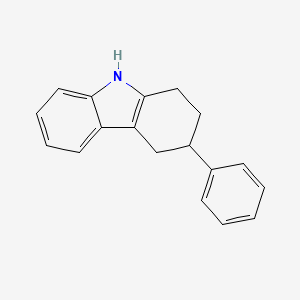

3-苯基-2,3,4,9-四氢-1H-咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbazole derivatives, including those similar to 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, involves multiple steps, including electrochemical and chemical methods. For instance, the electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrates a method to synthesize robust polymer films through oxidative coupling reactions, indicating the versatility in synthesizing carbazole derivatives (Hsiao & Lin, 2016).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, is characterized using various techniques such as X-ray diffraction. For example, the crystal structures of related compounds elucidate the spatial arrangement, showing a twist boat conformation for the pyrido ring and a twisted envelope structure for the carbazole molecule (Sundar et al., 2011).

Chemical Reactions and Properties

Carbazole compounds undergo a range of chemical reactions, including oxidation, dimerization, and electropolymerization. The oxidized forms of unprotected carbazoles can dimerize, and their electrochemical behavior can be significantly altered by substituents, indicating the chemical reactivity of the carbazole nucleus (Chiu et al., 2012).

Physical Properties Analysis

The physical properties, including thermal and optical properties of carbazole derivatives, have been extensively studied. For instance, methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole show electrochemical stability and specific HOMO levels, indicating the influence of structural variations on the physical properties of carbazole derivatives (Simokaitiene et al., 2012).

Chemical Properties Analysis

The chemical properties of carbazole derivatives, such as their electrochromic behavior and electroluminescent properties, are of particular interest. The electrochemical synthesis and characterization of electrochromic polycarbazole films show significant electrochromic behavior, demonstrating the potential applications of carbazole derivatives in electronic devices (Hsiao & Lin, 2016).

科学研究应用

抗癌活性

3-苯基-2,3,4,9-四氢-1H-咔唑衍生物在抗癌研究中表现出有希望的结果。具体而言,通过微波辅助方法合成的衍生物在体外对A-549细胞系表现出显著的抗癌活性。其中1-(4-溴苯基)-3-1(1,2,3,4-四氢-9H-咔唑-9基)丙酮和1-(4-硝基苯基)-3-1(1,2,3,4-四氢-9H-咔唑-9基)丙酮这两种衍生物尤其以其抑制癌细胞增殖的有效性而引人注目 (Chaudhary & Chaudhary, 2016)。

镇痛活性

研究还关注3-苯基-2,3,4,9-四氢-1H-咔唑衍生物的镇痛特性。一项研究合成并评估了各种衍生物对减轻疼痛感觉的潜力。化合物1-苯基-2-{5-[2-(1,2,3,4-四氢咔唑-9-基)乙基]噻唑-1-基}乙酮被确定为最活跃的化合物,在实验环境中展示出显著的镇痛效果 (Rajasekaran & Thampi, 2005)。

除草活性

3-苯基-2,3,4,9-四氢-1H-咔唑在除草剂开发中也有应用领域。对吲哚衍生物的研究,包括类似6-氯-2,3,4,9-四氢-1H-咔唑的咔唑变体,已经展示出它们作为除草剂的潜力。这些化合物在抑制植物光合作用过程中表现出有效性,表明它们在杂草管理和农业实践中的潜在应用 (Mendes et al., 2019)。

胆碱酯酶抑制

对3-苯基-2,3,4,9-四氢-1H-咔唑衍生物的抑制胆碱酯酶效果也进行了研究。一项关于新合成衍生物的研究显示出对乙酰胆碱酯酶和丁酰胆碱酯酶的有希望的活性,这可能对治疗像阿尔茨海默病这样的神经退行性疾病产生影响 (Khan et al., 2015)。

细菌转化

此外,还对3-苯基-2,3,4,9-四氢-1H-咔唑的细菌转化进行了研究,为这些化合物的代谢途径和潜在的生物技术应用提供了见解。使用细菌Ralstonia sp. strain SBUG 290的研究探讨了这些化合物的生物转化,揭示了它们在环境和药理学角色中的作用 (Waldau et al., 2009)。

作用机制

Target of Action

It’s known that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Some studies suggest that these compounds may target enzymes such as Aromatase and Steroid Sulfatase .

Mode of Action

The tetrahydrocarbazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, inhibition of steroid sulfatase enzyme may result in reduced levels of endogenous estrogens and, consequently, in a reduced proliferation rate of estrogen-dependent tumors .

Biochemical Pathways

It’s known that tetrahydrocarbazole derivatives can influence various biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The compound’s molecular weight is 1712383 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that these compounds can have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVQQBDPWCLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

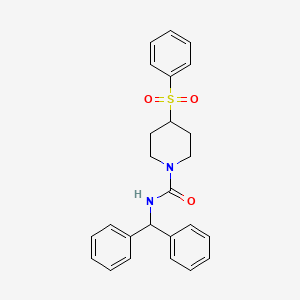

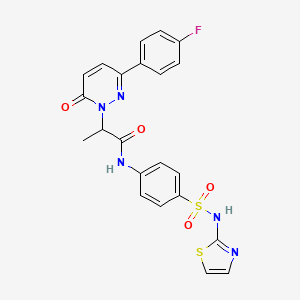

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

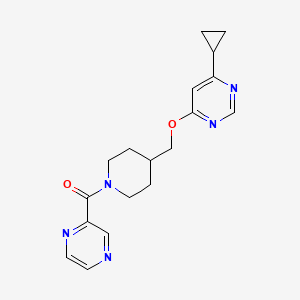

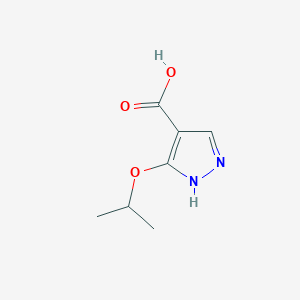

![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)

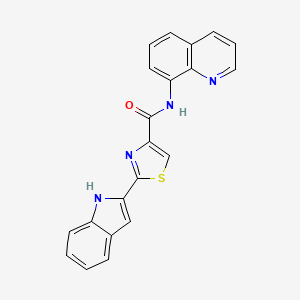

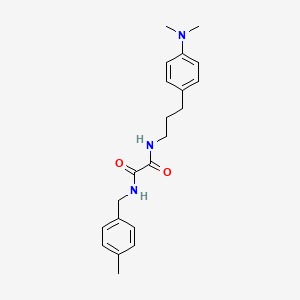

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)